molecular formula C19H20BrN5O3 B2603836 8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900288-42-8

8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2603836
CAS No.: 900288-42-8
M. Wt: 446.305
InChI Key: OSMKLZUZZCVTFG-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring an imidazo[2,1-f]purine-2,4-dione core. Key structural attributes include:

  • Position 8: A 4-bromophenyl substituent, which may enhance receptor binding via halogen interactions.
  • Position 3: A 2-methoxyethyl group, contributing to solubility and influencing metabolic stability.

Properties

IUPAC Name

6-(4-bromophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O3/c1-11-12(2)25-15-16(22(3)19(27)23(17(15)26)9-10-28-4)21-18(25)24(11)14-7-5-13(20)6-8-14/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMKLZUZZCVTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Br)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-bromophenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine family, known for its diverse biological activities. This article explores its pharmacological profile, including its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C17H20BrN5O3
  • Molecular Weight: 404.28 g/mol
  • IUPAC Name: this compound

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its interaction with serotonin receptors and phosphodiesterase (PDE) enzymes.

Serotonin Receptor Affinity

Research indicates that derivatives of imidazo[2,1-f]purine exhibit significant affinity for serotonin receptors, particularly:

  • 5-HT1A and 5-HT7 Receptors: These receptors are implicated in mood regulation and anxiety disorders. The compound demonstrated promising binding affinity in vitro studies, suggesting potential antidepressant and anxiolytic effects .

Phosphodiesterase Inhibition

The compound also exhibits inhibitory activity against specific phosphodiesterases:

  • PDE4B and PDE10A: These enzymes are involved in the breakdown of cyclic nucleotides. Inhibition of PDEs can enhance intracellular signaling pathways related to mood and cognition. The compound showed weak inhibitory effects on these PDEs but still indicates a potential mechanism for enhancing serotonergic signaling .

In Vivo Studies

In preliminary pharmacological studies using the forced swim test (FST) in mice:

  • The compound exhibited significant antidepressant-like effects at a dosage of 2.5 mg/kg.
  • It outperformed the reference anxiolytic drug diazepam in terms of efficacy .

Case Study: Antidepressant Potential

A study involving a series of imidazo[2,1-f]purine derivatives highlighted the antidepressant potential of compounds similar to this compound. These compounds were tested for their ability to modulate serotonin receptor activity and showed promising results in reducing depressive behaviors in animal models .

The proposed mechanism for the biological activity of this compound involves:

  • Serotonin Receptor Modulation: By acting as a ligand for serotonin receptors (5-HT1A and 5-HT7), the compound may enhance serotonergic neurotransmission.
  • Phosphodiesterase Inhibition: By inhibiting PDEs like PDE4B and PDE10A, it may increase levels of cyclic AMP (cAMP), further influencing mood-regulating pathways.

Summary Table of Biological Activities

Activity TypeTarget/EffectObservations
Serotonin Receptor Affinity5-HT1A / 5-HT7Significant binding affinity
Phosphodiesterase InhibitionPDE4B / PDE10AWeak inhibition noted
Antidepressant ActivityBehavioral tests in miceEffective at 2.5 mg/kg dosage

Comparison with Similar Compounds

Substituent Analysis

The table below highlights key structural differences and biological activities of similar compounds:

Compound Name (Source) Position 8 Substituent Position 3 Substituent Methyl Positions Biological Activity/Notes
Target Compound 4-Bromophenyl 2-Methoxyethyl 1,6,7 Hypothesized PDE/receptor modulation
8-(3-Chlorophenyl)-... () 3-Chlorophenyl Ethylamino group 1,3,6,7 Unspecified receptor interaction
7-(4-Bromophenyl)-... () 4-Methylphenyl None 1,3,7 Structural analog; activity uncharacterized
AZ-853 () Piperazinylbutyl chain None 1,3 5-HT1A partial agonist; antidepressant
CB11 () 2-Aminophenyl Butyl 1,6,7 PPARγ agonist; anti-cancer
8-(4-Fluorophenyl)-... () 4-Fluorophenyl Phenyl 1,7 Kinase inhibition potential
3-(4-Fluorobenzyl)-... () 2-Hydroxyphenyl 4-Fluorobenzyl 1,6,7 Uncharacterized; hydroxyl may improve solubility

Key Observations

Fluorinated derivatives (e.g., ) often exhibit improved metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity .

Position 3 Modifications :

  • The 2-methoxyethyl group in the target compound provides a balance between hydrophilicity (via methoxy) and flexibility (via ethyl chain), contrasting with bulkier substituents like benzyl () or alkyl chains () .

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